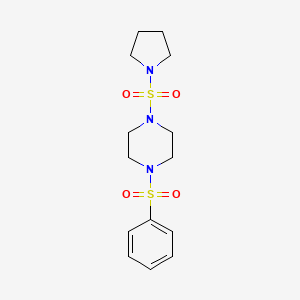![molecular formula C22H27N3O B5201529 N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5201529.png)
N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine, also known as BPEB, is a chemical compound that belongs to the class of psychoactive substances. It has been studied for its potential use in scientific research, particularly in the field of neuroscience. BPEB has been found to have a unique mechanism of action and biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine acts as a selective dopamine transporter ligand, which means it has the ability to bind to and modulate the activity of dopamine transporters in the brain. Specifically, N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine binds to the dopamine transporter with high affinity and inhibits the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects:
N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine has been shown to have a variety of biochemical and physiological effects, including increased locomotor activity, enhanced reward-related behavior, and improved cognitive function. These effects are thought to be mediated by the increased dopamine levels in the synaptic cleft, which can modulate the activity of various neuronal circuits in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine in lab experiments is its high selectivity for dopamine transporters, which allows for specific modulation of dopamine signaling in the brain. Additionally, N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine has been shown to have a relatively low toxicity profile, making it a safer alternative to other psychoactive substances. However, one limitation of using N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine in lab experiments is its limited availability, which can make it difficult to obtain in large quantities for certain studies.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine, including further investigation of its mechanism of action and physiological effects, as well as exploration of its potential therapeutic applications. Additionally, there is a need for more studies on the safety and toxicity of N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine, particularly in the context of long-term use. Overall, N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine has the potential to be a valuable tool for studying the role of dopamine in various physiological and pathological processes, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine involves several steps, starting with the reaction of 2-phenylethylamine with ethyl chloroformate to form the corresponding carbamate. This is followed by the reaction of the carbamate with 3-aminomethyl-5-methyl-1,2,4-oxadiazole to form the oxadiazole-containing intermediate. Finally, the benzyl group is introduced using benzyl bromide, resulting in the formation of N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a unique mechanism of action and biochemical and physiological effects, making it a promising candidate for further investigation. N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine has been shown to act as a selective dopamine transporter ligand, which means it has the ability to bind to and modulate the activity of dopamine transporters in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
N-benzyl-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-2-3-16-25(17-20-12-8-5-9-13-20)18-22-23-21(24-26-22)15-14-19-10-6-4-7-11-19/h4-13H,2-3,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOBZHTVOOCAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)CC2=NC(=NO2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[1,3-phenylenebis(methylene)]bis-1,3-benzothiazol-3-ium dibromide](/img/structure/B5201449.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201459.png)
![N-(4-chlorophenyl)-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5201465.png)
![3-[(4-methoxyphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5201474.png)

![5-phenyl-3-{[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5201500.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201501.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5201509.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5201513.png)
![N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5201522.png)

